雪卡毒素 3C

描述

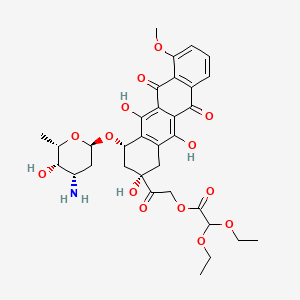

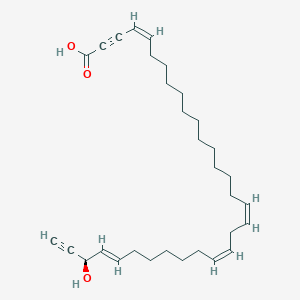

Ciguatoxins are a class of toxic polycyclic polyethers found in fish that cause ciguatera . Ciguatoxin 3C (CTX3C) is one of the several different chemicals in this class . They do not seem to harm the fish that carry them, but they are poisonous to humans . They cannot be smelled or tasted and cannot be destroyed by cooking .

Synthesis Analysis

The total synthesis of CTX3C has been achieved using a highly convergent strategic approach . This approach features the chemoselective ring-closing metathesis reaction as a key tactic . The synthesis of CTX3C will provide a practical supply for further studies .Molecular Structure Analysis

The molecular structures among the known congeners of CTXs are variable by geographical region (i.e., ocean basin) and vector species . All samples revealed the presence of a complex CTX contaminant profile, with samples containing several congeners of the CTX3C-group .Chemical Reactions Analysis

Limited information is available regarding the chemical reactions of CTX3C .Physical And Chemical Properties Analysis

Ciguatoxins are highly lipophilic compounds characterized by several ether rings . They are temperature-stable, orally active polycyclic ether compounds .科学研究应用

神经系统影响

雪卡毒素,包括 CTX 3C,因其在雪卡毒中毒中的作用而闻名,雪卡毒中毒是一种具有长期神经系统影响的食物中毒形式。CTX 3C 在皮质神经元中的慢性暴露影响了 Arc 和 Egr1 等早期基因的表达,这些基因在神经元稳态中至关重要。这表明雪卡毒素在中枢神经元突触可塑性的调节中发挥作用,可能解释了雪卡毒中毒的一些神经系统症状 (Martín 等,2015)。

与抗体的相互作用

已经对多环醚,如雪卡毒素,与蛋白质在原子水平上的相互作用进行了研究。抗雪卡毒素抗体 10C9 Fab 与 CTX3C 片段复合物的研究揭示了抗原-抗体相互作用的见解,有助于理解雪卡毒素的结构识别机制,并可能有助于治疗剂和诊断工具的开发 (Ui 等,2008)。

比较毒理作用

已经对 CTX 3C 和其他雪卡毒素对神经元的影响进行了比较研究。这些研究强调了 CTX 3C 对电压门控钠通道的独特影响,将其与其他雪卡毒素区分开来。这项研究提供了对雪卡毒素的生物活性和它们与化学结构相关的对神经元的影响的见解 (Martín 等,2014)。

电生理学研究

已使用培养的小脑神经元中的电生理记录来评估雪卡毒素标准品,包括 CTX 3C,对钠和钾通道的影响。这项研究对于了解各种雪卡毒素的不同效力以及开发检测和量化雪卡毒素的方法非常重要 (Pérez 等,2011)。

合成方法

合成雪卡毒素 CTX3C 的努力为生物学研究提供了大量样品。这些合成方法为更深入地研究雪卡毒素的生物影响开辟了途径,而这些影响以前由于其天然可获得性低而受到限制 (Inoue 等,2002)。

作用机制

CTX3C markedly affects the operation of voltage-gated Na+ channels but is ineffective on voltage-gated K+ channels . It induces a large depolarization that decreases neuronal firing and causes a rapid inward tonic current that was primarily GABAergic . Moreover, the toxin enhances the amplitude of miniature postsynaptic inhibitory currents (mIPSCs), whereas it decreases the amplitude of miniature postsynaptic excitatory currents (mEPSCs) .

安全和危害

Ciguatoxins are poisonous to humans . They cannot be smelled or tasted and cannot be destroyed by cooking . Rapid testing for this toxin in food is not standard . Consumption of these toxins leads to the activation of neuronal sodium channels that produces a range of characteristic neurological, gastrointestinal, and cardiovascular signs and symptoms that clinically define the illness .

未来方向

Future studies should investigate samples for the full range of already described CTX congeners and conduct a thorough CTX profile determination in fish species from several trophic levels in known CP regions to gain better insight in the CTX dynamics in marine food webs . The inter-regional CTX profile demonstrated here provides further evidence that classifying CTX congeners based on ocean basins may be imprecise .

属性

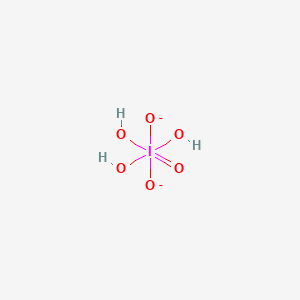

IUPAC Name |

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30E,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6+,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXGFCYTZARNGN-XHDDPMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H82O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1023.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148471-85-6 | |

| Record name | Ciguatoxin 3C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148471856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CiguatoxinCTX 3C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)

![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)

![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)

![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)